5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine
Description
Properties
CAS No. |
108851-53-2 |
|---|---|
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
5-ethyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H10N2S/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) |
InChI Key |
URGJLGXMJVWVHZ-UHFFFAOYSA-N |
SMILES |
CCC1CN=C(S1)N |
Canonical SMILES |
CCC1CN=C(S1)N |
Synonyms |
2-Thiazolamine,5-ethyl-4,5-dihydro-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine
The synthesis of this compound typically involves the condensation of ethyl derivatives with thiourea or its analogs. A notable method includes a one-pot reaction using ethyl acetoacetate and N,N′-diethylthiourea in the presence of N-bromosuccinamide (NBS), yielding the target compound with a relatively high efficiency of around 75% . This approach simplifies purification processes compared to traditional methods.
Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains and fungi . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
The thiazole scaffold is recognized for its anticancer properties. Compounds derived from this structure have been reported to exhibit antiproliferative activity against cancer cell lines. For example, derivatives have shown effectiveness in inhibiting cell growth in breast and colon cancer models . The specific interactions at the molecular level are still under investigation but may involve modulation of signaling pathways related to cell division and apoptosis.
Applications in Medicinal Chemistry
The thiazole core is prevalent in many pharmaceuticals. This compound can serve as a building block for synthesizing more complex molecules with enhanced biological activity. Several drugs utilize thiazole derivatives due to their ability to interact with biological targets effectively .
Agricultural Applications
Thiazole compounds are also being explored for their potential as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their structural features that allow them to inhibit specific enzymes or metabolic processes in plants and pathogens . Preliminary studies suggest that derivatives of this compound may enhance crop resistance against fungal infections.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent .
Case Study 2: Anticancer Evaluation
In vitro studies on cancer cell lines treated with thiazole derivatives revealed a dose-dependent reduction in cell viability. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and synthesis routes of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine with related compounds:
Key Observations:
- Lipophilicity : The ethyl substituent increases hydrophobicity compared to the unsubstituted 4a (ClogP ≈ 1.2 vs. 0.5), while the hexyl derivative (ClogP ≈ 3.5) is significantly more lipophilic .
- Steric Effects : Bulky substituents (e.g., 4,4-dimethyl in ) reduce reactivity at the N-2 position, whereas smaller groups (e.g., ethyl) preserve accessibility for further functionalization .
- Aromaticity : Benzothiazole-fused analogs (e.g., ) exhibit extended conjugation, altering electronic properties and UV absorption profiles.
Crystallographic and Computational Insights
- Planarity : Unsubstituted 4,5-dihydrothiazoles (e.g., 4a) adopt planar conformations, facilitating intermolecular hydrogen bonding . The ethyl group may disrupt crystallinity due to steric effects.
- Electrostatic Potential: Computational tools (e.g., Multiwfn ) predict electron-rich regions at the thiazole sulfur and amine nitrogen, critical for reactivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiourea derivatives can react with α-halo carbonyl compounds (e.g., ethyl 2-bromoacetate) under basic conditions to form the thiazole ring. Intermediate characterization often involves FT-IR (to confirm NH₂ and C=S groups), ¹H/¹³C NMR (to verify ring saturation and substituents), and mass spectrometry (for molecular ion validation) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond ~1.74 Å, C–N ~1.30 Å) and intramolecular hydrogen bonding (e.g., N–H···N interactions) .
- NMR : ¹H NMR signals for the ethyl group appear as a triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm), while the NH₂ group shows broad singlet peaks (δ ~5.5 ppm) .
- Elemental analysis : Validates C, H, N, S percentages (e.g., theoretical C: 45.8%, H: 6.7%, N: 17.8%) .
Q. What are the known biological activities of thiazol-2-amine derivatives, and how are these assays designed?
- Methodological Answer : Thiazol-2-amine derivatives exhibit antimicrobial, antifungal, and anticancer properties. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against E. coli or S. aureus; IC₅₀ ~25–50 µg/mL) .
- Anticancer : MTT assay (e.g., cytotoxicity against HeLa cells; IC₅₀ ~10 µM) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 1–10 µM concentrations) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?
- Methodological Answer :
- Solvent selection : Use aprotic solvents (e.g., toluene) to reduce side reactions like hydrolysis .
- Catalysis : Add acetic acid (2–3 drops) to accelerate Schiff base formation and reduce dimerization .
- Temperature control : Reflux at 80–90°C for 5–7 hours ensures complete cyclization while avoiding thermal decomposition .
Q. How can computational methods (e.g., QSAR, molecular docking) guide the design of novel thiazol-2-amine derivatives?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability (e.g., logP < 3 enhances membrane permeability) .
- Molecular docking : Dock derivatives into target proteins (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina; prioritize compounds with binding energies < −7 kcal/mol .
- ADMET prediction : Tools like SwissADME assess toxicity risks (e.g., Ames test positivity for nitro groups) .
Q. How do researchers resolve contradictions in reported biological activity data for thiazol-2-amine derivatives?
- Methodological Answer : Contradictions may arise from:
- Purity issues : Validate compound purity via HPLC (>95%) and DSC (sharp melting points) .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural analogs : Compare substituent effects (e.g., replacing ethyl with methyl reduces activity by ~30%) .
Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) in thiazol-2-amine derivatives?
- Methodological Answer :
- Factorial design : Vary substituents (e.g., alkyl chain length, electron-withdrawing groups) systematically to identify critical moieties .
- Fragment-based approaches : Synthesize libraries with core thiazole retention (e.g., 4,5-dihydro vs. fully aromatic rings) .
- In silico screening : Prioritize derivatives with predicted high binding affinity before synthesis .
Q. How are environmental and safety considerations integrated into the synthesis and disposal of this compound?
- Methodological Answer :
- Waste management : Segregate halogenated by-products (e.g., bromoacetate derivatives) and transfer to licensed waste treatment facilities .
- Green chemistry : Substitute toluene with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Safety protocols : Use fume hoods for reactions releasing H₂S or NH₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
